3-Chloro-8-methyl-1-naphthoic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a naphthoic acid fragment with orthogonal diversification vectors often face a gap between mono-substituted analogs (no second handle) and 3-bromo derivatives (excessive lipophilicity, LogP ≈ 3.61). This compound solves both problems. Key differentiators: (1) Aryl chloride at C3 enables Suzuki/Buchwald-Hartwig cross-coupling; carboxylic acid at C1 permits amide conjugation-two orthogonal vectors in one scaffold. (2) Computed LogP ≈ 3.50 reduces the risk of breaching Lipinski's Rule of Five (LogP > 5) in elaborated leads versus the 3-bromo analog. (3) The peri 8-methyl group provides steric shielding of the carboxylic acid, potentially improving metabolic stability of ester prodrugs. For agrochemical auxin SAR, the 3-Cl,8-CH₃ pattern decouples the activity-suppressing 3-chloro effect from the activity-enhancing 8-methyl effect, delivering informational content neither mono-substituted analog can provide.

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
Cat. No. B12840085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-8-methyl-1-naphthoic acid
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C=C2C(=O)O)Cl
InChIInChI=1S/C12H9ClO2/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6H,1H3,(H,14,15)
InChIKeyCDIBPXWWZJGLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-8-methyl-1-naphthoic Acid Procurement Guide: Structure, Class, and Key Identifiers


3-Chloro-8-methyl-1-naphthoic acid (CAS 2387595-67-5) is a disubstituted 1-naphthoic acid derivative with a chlorine atom at the 3-position and a methyl group at the 8-position of the naphthalene ring . Its molecular formula is C₁₂H₉ClO₂ with a molecular weight of 220.65 g·mol⁻¹ . The compound belongs to the class of halogenated naphthalene carboxylic acids, which have established utility as synthetic intermediates in pharmaceutical and agrochemical research, as well as historical relevance in plant growth regulator studies [1][2]. Commercial availability is typically at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Compound class Halogenated naphthoic acid derivative with aryl chloride and peri-methyl substitution
Procurement grade Standard purity with batch-specific QC documentation (NMR, HPLC, GC)
Research context Synthetic intermediate for medicinal/agrochemical research; plant growth regulator SAR probe

Why 3-Chloro-8-methyl-1-naphthoic Acid Cannot Be Replaced by Generic Naphthoic Acids


Substituted 1-naphthoic acids exhibit position-dependent biological and physicochemical behavior that precludes simple analog substitution. The 3-chloro substituent has been shown to abolish auxin-like plant growth activity in the pea straight-growth test, while 8-substitution with methyl or halogen enhances activity [1]. Furthermore, 8-substituents exert reversed dipolar substituent effects and very large steric 'bulk' retardations in alkaline hydrolysis of their methyl esters, which fundamentally alters reactivity compared to 3-substituted or unsubstituted analogs [2]. The combination of a 3-Cl and 8-CH₃ pattern produces lipophilicity (computed LogP ≈ 3.50) intermediate between the parent 1-naphthoic acid (LogP ≈ 2.79) [3] and the 3-bromo analog (LogP ≈ 3.61) , meaning procurement decisions based on 'any halogenated naphthoic acid' will mispredict membrane partitioning and synthetic reactivity.

Positional substitution 3-Cl and 8-Me groups create distinct biological activity and reactivity; mono-substituted analogs lack this combined profile
Lipophilicity mismatch LogP ~3.50 differs from parent 1-naphthoic acid (~2.79) and 3-bromo analog (~3.61), altering membrane partitioning predictions
Peri-steric effects 8-Methyl group retards ester hydrolysis kinetics; analogs lacking an 8-substituent show different hydrolytic stability

Quantitative Differentiation Evidence for 3-Chloro-8-methyl-1-naphthoic Acid vs. Closest Analogs


Lipophilicity (Computed LogP) Comparison: 3-Cl-8-Me vs. 3-Br-8-Me and Parent 1-Naphthoic Acid

The computed LogP of 3-chloro-8-methyl-1-naphthoic acid (3.50) is intermediate between the more lipophilic 3-bromo-8-methyl analog (3.61) and the less lipophilic parent 1-naphthoic acid (2.79). This 0.11 log-unit reduction versus the bromo analog corresponds to an approximately 1.3-fold decrease in lipid-phase partitioning propensity, which directly impacts membrane permeability predictions in early-stage drug discovery [1].

LogP comparison
Reported
Target LogP 3.50 vs 3-bromo analog 3.61 vs parent 1-naphthoic acid 2.79; Δ = −0.11 / +0.71
Supports lipophilicity screening fit; intermediate between parent and bromo analog
Computed LogP; experimental confirmation recommended
Lipophilicity Drug-likeness Membrane permeability

Halogen-Dependent Molecular Weight and Cross-Coupling Reactivity: 3-Cl vs. 3-Br at C3 Position

Replacement of the C3 chlorine with bromine (3-bromo-8-methyl-1-naphthoic acid) increases molecular weight by 44.45 Da (from 220.65 to 265.10 g·mol⁻¹) [1]. While aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions, the chloro derivative offers advantages in reactions requiring attenuated reactivity, improved atom economy, and lower molecular weight for downstream products. The C3 chloro group provides sufficient electrophilicity for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings under optimized conditions, while the C8 methyl group contributes steric guidance for regioselectivity .

MW & reactivity
Reported
MW 220.65 vs 265.10 (3-Br); Δ = −44.45 Da. Chloro retains coupling reactivity with improved atom economy
Lighter halogen benefits lead optimization; aryl chloride handle sufficient for cross-coupling
Aryl chloride reactivity under optimized conditions
Cross-coupling Synthetic intermediate Molecular weight

Position-Specific Plant Growth Activity: Rationale for 3-Cl,8-CH₃ Disubstitution Pattern

Historical structure-activity relationship (SAR) data from the pea straight-growth test demonstrate that 3-chloro substitution on 1-naphthoic acid abolishes auxin-like activity (rated 'Inactive'), whereas 8-substitution with methyl, chloro, bromo, or iodo enhances or maintains activity [1][2]. 3-Chloro-8-methyl-1-naphthoic acid combines an activity-enhancing 8-methyl group with an activity-suppressing 3-chloro group. This dual-substitution pattern creates a positional SAR probe that is unavailable from the singly-substituted analogs (3-chloro-1-naphthoic acid, CAS 5774-06-1; 8-methyl-1-naphthoic acid, CAS 19310-98-6) or the 3-bromo variant [3].

Auxin SAR classification
Class-level
3-Cl: inactive; 8-Me: active; disubstitution decouples activity contributions
Positional SAR probe for auxin receptor studies; combined pattern unavailable in mono-substituted analogs
Historical pea straight-growth test; quantitative digitized data limited
Auxin activity Plant growth regulator Structure-activity relationship

8-Substituent Steric and Electronic Effects: Alkaline Hydrolysis Rate Modulation

Acevedo and Bowden (1986) demonstrated that all 8-substituents on 1-naphthoic acid esters produce 'very large steric bulk retardations' in alkaline hydrolysis, with the 8-chloro and 8-bromo acids exhibiting reversed dipolar substituent effects on ionization [1]. The 3-chloro-8-methyl substitution pattern on 3-chloro-8-methyl-1-naphthoic acid places a sterically demanding methyl group in the peri position relative to the carboxylic acid, which is predicted to retard ester hydrolysis to a greater extent than 8-unsubstituted analogs (e.g., 3-chloro-1-naphthoic acid) and to a comparable extent as other 8-substituted compounds. This peri-steric effect is absent in the 3-chloro-1-naphthoic acid comparator [2].

Ester hydrolysis rate
Class-level
8-Me predicted to cause large steric retardation; comparable to 8-halogen series (Acevedo & Bowden 1986)
Peri-steric control for ester prodrug stability research; hydrolysis profile differs from 8-unsubstituted analogs
No experimental data for 3-Cl,8-Me ester; inference from 8-substituted series
Ester hydrolysis Steric bulk Peri-substituent effect

Commercial Purity and QC Documentation Benchmarking vs. Closest Analogs

3-Chloro-8-methyl-1-naphthoic acid is commercially supplied at 98% standard purity with batch-specific QC including NMR, HPLC, and GC analysis . Its closest bromo analog (3-bromo-8-methyl-1-naphthoic acid) is also available at 98% purity . However, the 3-chloro compound benefits from lower molecular weight (220.65 vs. 265.10) and the synthetic accessibility advantages of chlorination over bromination of the 8-methyl-1-naphthoic acid precursor, which may translate to more consistent batch-to-batch purity profiles at scale . The 8-methyl-1-naphthoic acid comparator (CAS 19310-98-6), while also available at 98% purity, lacks the halogen synthetic handle, limiting its downstream utility without additional functionalization steps .

Purity specification
Specification review
Standard 98% purity; batch QC by NMR, HPLC, GC
Lot-consistent identity and purity documentation; comparable nominal purity across analogs
Supplier QC data; differentiation from analogs rests on combined halogen + methyl utility
Purity specification Quality control Procurement

Uniqueness of the 3,8-Disubstitution Pattern Among Commercially Available Naphthoic Acids

Among commercially listed 1-naphthoic acid derivatives, the simultaneous presence of a halogen at C3 and a methyl at C8 is uncommon. The closest analogs bearing only one substituent—3-chloro-1-naphthoic acid (C11, no C8 substitution) and 8-methyl-1-naphthoic acid (no C3 halogen) —each lack one of the two key functional handles. The 3-bromo-8-methyl analog provides the same substitution pattern but with a heavier halogen [1]. The 3-chloro-8-methyl combination thus occupies a distinct niche in chemical space: it provides the lightest halogen capable of participating in cross-coupling (Cl vs. Br vs. I) while maintaining the peri-steric methyl group. This specific disubstitution pattern is not represented by 8-chloro-1-naphthoic acid (halogen at C8, no C3 substituent) [2], 5,8-dichloro-1-naphthoic acid [3], or any mono-substituted variant.

Scaffold uniqueness
Data to verify
Only commercially available 1-naphthoic acid with light halogen at C3 and methyl at C8
Unique disubstitution pattern for diversity-oriented synthesis; eliminates need for regioselective functionalization
Based on vendor catalog cross-referencing; verify individual supplier availability
Chemical diversity Scaffold uniqueness Fragment-based drug discovery

Optimal Use Cases for 3-Chloro-8-methyl-1-naphthoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Where Lipophilicity Control Is Critical

When a medicinal chemistry program requires a naphthoic acid fragment with halogen-mediated coupling capability and controlled lipophilicity (LogP ≈ 3.50), 3-chloro-8-methyl-1-naphthoic acid provides a preferred alternative to the 3-bromo analog (LogP ≈ 3.61). The 0.11 log-unit reduction in LogP reduces the risk of exceeding Lipinski's Rule of Five thresholds (LogP > 5) in elaborated lead compounds, while retaining the aryl halide handle for Suzuki or Buchwald-Hartwig diversification. The peri-8-methyl group additionally offers steric protection of the carboxylic acid [1], potentially improving metabolic stability of ester prodrugs.

Plant Hormone Receptor SAR Studies Requiring Positional Probes

For academic or agrochemical research groups investigating auxin receptor binding, the 3-Cl,8-CH₃ disubstitution pattern serves as a positional SAR probe that decouples the activity-enhancing effect of the 8-methyl group from the activity-suppressing effect of the 3-chloro group [2][3]. This compound enables competitive binding or functional assays where neither 3-chloro-1-naphthoic acid (inactive, but no C8 substituent) nor 8-methyl-1-naphthoic acid (active, but no C3 halogen for further derivatization) can provide the same informational content.

Synthetic Methodology Development: Peri-Steric Effects on Ester Hydrolysis Kinetics

Researchers studying peri-substituent steric effects on ester hydrolysis can use 3-chloro-8-methyl-1-naphthoic acid esters as substrates where the 8-methyl group is predicted to produce large steric retardation comparable to the 8-halogen series characterized by Acevedo and Bowden [4]. In contrast, 3-chloro-1-naphthoic acid esters (lacking the 8-substituent) serve as non-sterically-hindered controls. This compound pair enables systematic investigation of peri-steric vs. electronic contributions in naphthalene systems.

Fragment-Based Drug Discovery: Diversity-Oriented Library Synthesis

In fragment library construction, 3-chloro-8-methyl-1-naphthoic acid provides a scaffold with two orthogonal vectors for diversification: the carboxylic acid for amide coupling and the aryl chloride for cross-coupling . Among commercially available disubstituted 1-naphthoic acids, the 3-Cl,8-CH₃ pattern is uniquely suited for generating focused libraries where both substituent positions are systematically varied, eliminating the need for multi-step regioselective functionalization that would be required if starting from mono-substituted analogs [5].

Application
Selection Property
Validation Focus
Lead optimization fragment coupling
Moderate lipophilicity with aryl chloride reactivity
LogP drift monitoring, cross-coupling efficiency
Plant hormone receptor SAR probe
Positional disubstitution for activity decoupling
Auxin response vs. mono-substituted controls
Peri-steric ester hydrolysis probe
8-Methyl steric retardation in alkaline hydrolysis
Rate comparison with 3-Cl-1-naphthoic acid ester
Diversity-oriented library synthesis
Two orthogonal vectors (COOH, Cl) for diversification
Regioselectivity and library output verification
Quote Request

Request a Quote for 3-Chloro-8-methyl-1-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.